molecular formula C19H17NO4 B7692326 (8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 3-methoxybenzoate

(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 3-methoxybenzoate

Cat. No.: B7692326
M. Wt: 323.3 g/mol
InChI Key: PMJFWMPFEFTRAL-UHFFFAOYSA-N
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Description

(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 3-methoxybenzoate is a complex organic compound that features a quinoline derivative and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 3-methoxybenzoate typically involves the condensation of 8-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 3-methoxybenzoic acid. This reaction is often catalyzed by acidic or basic conditions to facilitate the esterification process. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline ring.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its quinoline moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 3-methoxybenzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    2-oxo-1,2-dihydroquinoline-3-carboxamides: Potent inhibitors of acetylcholinesterase enzyme.

    4-hydroxy-2-quinolones: Valuable in drug research and development due to their pharmaceutical and biological activities.

Uniqueness

(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 3-methoxybenzoate stands out due to its unique combination of a quinoline derivative and a benzoate ester. This structural feature provides it with a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-5-3-6-13-9-15(18(21)20-17(12)13)11-24-19(22)14-7-4-8-16(10-14)23-2/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJFWMPFEFTRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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